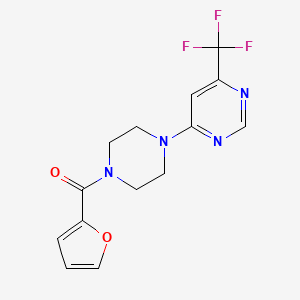
Furan-2-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan-2-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C14H13F3N4O2 and its molecular weight is 326.279. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Furan-2-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant research findings related to this compound, supported by data tables and case studies.
Chemical Structure and Properties
The compound's IUPAC name is This compound , with the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H19F3N4O |
| Molecular Weight | 372.36 g/mol |
| CAS Number | Not available |
| Melting Point | Not available |
| Solubility | Not specified |
The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially increasing its binding affinity to target proteins. Such modifications can significantly affect the pharmacological properties, leading to enhanced therapeutic effects or reduced side effects.
Antimicrobial Activity
Research has indicated that compounds featuring a trifluoromethyl group exhibit significant antimicrobial properties. For instance, studies have shown that various derivatives with similar structures demonstrate moderate to significant efficacy against multiple bacterial strains, including both Gram-positive and Gram-negative bacteria . The minimum inhibitory concentrations (MICs) for these compounds typically range from 100 to 400 µg/mL, suggesting a promising potential for further development in antimicrobial therapies.
Anticancer Properties
Recent studies have explored the anticancer potential of similar piperazine derivatives. For example, compounds targeting poly (ADP-ribose) polymerase (PARP) have shown efficacy against human breast cancer cells, with IC50 values comparable to established drugs like Olaparib . These findings suggest that this compound may also exhibit similar anticancer properties due to its structural similarities.
Case Studies and Research Findings
- Antimicrobial Evaluation : A series of new derivatives were synthesized and screened for antimicrobial activity against various pathogens. Compounds were evaluated at concentrations ranging from 50 to 1600 µg/mL, with promising results indicating moderate-to-good antimicrobial activity across the board .
- Anticancer Mechanism : In a study focused on piperazine derivatives, compounds were tested for their ability to inhibit PARP1 catalytic activity. The results indicated that certain derivatives significantly inhibited PARP1 activity at low concentrations, enhancing the cleavage of PARP1 and increasing CASPASE 3/7 activity—important markers for apoptosis in cancer cells .
- In Silico Analysis : Computational studies have demonstrated that Furan derivatives interact favorably with target proteins involved in cancer progression. This suggests potential pathways for drug development aimed at enhancing selectivity and efficacy against cancer cells .
Propiedades
IUPAC Name |
furan-2-yl-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O2/c15-14(16,17)11-8-12(19-9-18-11)20-3-5-21(6-4-20)13(22)10-2-1-7-23-10/h1-2,7-9H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSISWAOQKQZZRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













